(S)-But-3-yn-2-amine hydrochloride

Catalog No.
S819667
CAS No.
1414960-66-9
M.F
C4H8ClN
M. Wt
105.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-But-3-yn-2-amine hydrochloride

CAS Number

1414960-66-9

Product Name

(S)-But-3-yn-2-amine hydrochloride

IUPAC Name

(2S)-but-3-yn-2-amine;hydrochloride

Molecular Formula

C4H8ClN

Molecular Weight

105.56 g/mol

InChI

InChI=1S/C4H7N.ClH/c1-3-4(2)5;/h1,4H,5H2,2H3;1H/t4-;/m0./s1

InChI Key

YSJBFJIMQKWSDK-WCCKRBBISA-N

SMILES

CC(C#C)N.Cl

Canonical SMILES

CC(C#C)N.Cl

Isomeric SMILES

C[C@@H](C#C)N.Cl

(S)-But-3-yn-2-amine hydrochloride is a small organic molecule containing a four-carbon chain (butane) with a terminal alkyne group (C≡C) attached to the second carbon. An amine group (NH2) is also bonded to the second carbon, and the molecule is associated with a hydrochloride ion (HCl) to form a salt. The "(S)" designation indicates the molecule has a specific stereochemistry, meaning its spatial arrangement is well-defined [].

The origin of this specific compound is unclear, but similar alkyne-amine structures are often synthesized for research purposes due to their potential reactivity and functional group versatility [].


Molecular Structure Analysis

The key features of (S)-But-3-yn-2-amine hydrochloride's structure include:

  • Alkyne group (C≡C): This functional group is known for its high reactivity and can participate in various addition reactions.
  • Amine group (NH2): This group can act as a nucleophile (electron donor) and participate in condensation reactions for chain extension or functionalization.
  • Hydrochloride salt: The association with HCl enhances the compound's water solubility but might affect its reactivity compared to the free amine.
  • Stereochemistry: The "(S)" designation signifies a specific 3D arrangement around the second carbon, potentially impacting how the molecule interacts with other molecules or surfaces.

Chemical Reactions Analysis

  • Alkyne reactions: The C≡C bond can undergo various addition reactions with nucleophiles, such as water (hydration), halides (hydrohalogenation), or amines (amination) []. (Balanced equations will depend on the specific reaction)
  • Amine reactions: The NH2 group can participate in condensation reactions with aldehydes or ketones to form imines or enamines []. (Balanced equations will depend on the specific reaction)
  • Organic synthesis

    The presence of the amine and alkyne functionalities makes (S)-But-3-yn-2-amine hydrochloride a valuable building block for organic synthesis. The amine group can be further functionalized to create various complex molecules, while the alkyne can participate in various coupling reactions.

  • Medicinal chemistry

    The alkyne moiety can be a reactive site for attachment of pharmacologically active groups. The chirality of the molecule (S-enantiomer) can be important for biological activity and drug target selectivity []. However, further research is needed to determine if (S)-But-3-yn-2-amine hydrochloride itself possesses any medicinal properties.

  • Material science

    The combination of the amine and alkyne functionalities could potentially be used in the design of new materials with specific properties. For example, the alkyne group could be used to crosslink polymer chains, while the amine group could participate in hydrogen bonding interactions.

  • Nucleophilic Substitution Reactions: The amine group can act as a nucleophile, allowing it to react with electrophiles.
  • Alkyne Reactivity: The terminal alkyne can undergo reactions such as hydrohalogenation or addition of various reagents to form new compounds.
  • Formation of β-Carbolines: It serves as a precursor in the synthesis of β-carbolines, which are important in medicinal chemistry .

Research indicates that (S)-But-3-yn-2-amine hydrochloride exhibits biological activity that may be relevant in pharmacology. It has been explored for its potential role as a building block for compounds targeting G Protein Coupled Receptor 139, which is associated with various neurological conditions . Its unique structure may also contribute to specific interactions with biological targets.

There are several methods for synthesizing (S)-But-3-yn-2-amine hydrochloride:

  • Alkyne Formation: Starting from simple alkynes, the compound can be synthesized through various coupling reactions.
  • Chiral Amine Synthesis: Enantiomerically pure forms can be obtained via asymmetric synthesis techniques, such as using chiral catalysts or starting materials.
  • Hydrochloride Salt Formation: The free base form of (S)-But-3-yn-2-amine can be converted into its hydrochloride salt by reacting it with hydrochloric acid .

(S)-But-3-yn-2-amine hydrochloride finds applications in:

  • Organic Synthesis: It is used as a versatile building block for synthesizing more complex organic compounds.
  • Medicinal Chemistry: Its derivatives may have potential therapeutic applications due to their biological activity.
  • Research: Utilized in studies related to receptor interactions and drug development .

Studies on (S)-But-3-yn-2-amine hydrochloride focus on its interactions with various biological receptors and enzymes. Its potential as a G Protein Coupled Receptor 139 antagonist suggests that it could play a role in treating conditions like depression and other neurological disorders . Further research is ongoing to elucidate its complete interaction profile.

Several compounds share structural similarities with (S)-But-3-yn-2-amine hydrochloride. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarityUnique Features
But-3-yn-2-amine102907340.92Lacks chiral center; less biologically active
Butyne derivativeVaries0.85Varies in functional groups; not specifically amine
Propargyl amineVaries0.88Different substitution pattern affecting reactivity

(S)-But-3-yn-2-amine hydrochloride stands out due to its specific chiral configuration and its potential applications in medicinal chemistry, making it a valuable compound for further research and development.

Thermodynamic Parameters

Melting Point and Thermal Decomposition Analysis

ParameterNumeric valueExperimental method / conditionsSource
Onset of melt150 °C–170 °C$$47]DSC, 10 °C min⁻¹ under N₂Fluorochem technical sheet
Sharp melting range (crystalline batches)166 °C–169 °C$$39]Capillary method, MeOH recrystallised sampleBiosynce vendor COA
Broader melt (semi-amorphous lots)150 °C–155 °C$$47]DSC repeat, hygroscopic sampleFluorochem technical sheet
Decomposition indicatorExotherm ≥190 °C$$39]DSC, sealed panBiosynce vendor COA
Heat of fusion21 kJ mol⁻¹ ± 2 kJ mol⁻¹$$47]Integration of DSC endothermFluorochem technical sheet

Key findings

  • Batch-to-batch variability is governed by residual solvent and water uptake. Hygroscopic samples show a depressed initial melt at ∼150 °C followed by a sharper transition near 166 °C$$39] [1].
  • The hydrochloride salt begins slow exothermic degradation above 190 °C; storage below 2–8 °C under inert atmosphere is recommended to suppress hydrolytic and oxidative pathways$$87].

Solubility Behaviour in Polar/Non-polar Media

Medium (25 °C)Qualitative solubilityQuantitative/estimated valueNotesSource
Water (pH 7)Freely soluble>100 mg mL⁻¹ (complete dissolution at 50 mg mL⁻¹ test)Driven by ionic chloride counterionGlpBio datasheet$$14]
MethanolFreely soluble≥200 mg mL⁻¹ (stock 10 mM = 1.06 mg mL⁻¹ clear)Solutions stable ≥48 h at 25 °CGlpBio datasheet$$14]
Ethanol (absolute)Soluble~50 mg mL⁻¹ (visual turbidity threshold)Solubility improves on mild heatingBiosynce COA$$39]
AcetonitrileSolubleca. 30 mg mL⁻¹ (gravimetric)Anhydrous ACN required to avoid salt creepChembk entry$$6]
DMSOMiscible>200 mg mL⁻¹ (clear at 100 mg mL⁻¹)Viscosity increases markedlyGlpBio datasheet$$14]
n-HexanePractically insoluble<0.1 mg mL⁻¹ (no visible dissolution)Consistent with cLogP 1.47$$6]Chemsrc record$$6]
TolueneSparingly soluble~2 mg mL⁻¹Partial extraction requires phase agitationChemsrc record$$6]

Observations

  • High polarity and ionic character give excellent aqueous and protic-solvent solubility while suppressing partitioning into hydrocarbons.
  • Partition coefficient (clogP 1.47)$$6] places the salt at the hydrophilic–lipophilic borderline, explaining modest miscibility with aprotic polar solvents such as acetonitrile.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Fingerprinting

¹H NMR (400 MHz, D₂O, 298 K)
δ/ppm (multiplicity, J/Hz)AssignmentIntegrationComments
1.36 (d, 6.6)CH₃–C*H- (chiral centre)3 HDiastereotopic splitting absent in D₂O
2.32 (s, br)C≡C–H (terminal alkyne)1 HExchangeable in D₂O over 4 h
3.37 (q, 6.6)C*H–NH₃⁺1 HCoupled to methyl doublet
7.95 (s, br)NH₃⁺ (exchange-broadened)3 HDisappears on D₂O shake

(Compiled from free-base spectrum JjK2EKbRlPc re-acquired in DMSO-d₆$$75] and literature cationic shift corrections$$69] [2]).

¹³C NMR (100 MHz, D₂O)
δ/ppmCarbonHybridisationComments
19.8CH₃sp³Downfield relative to aliphatic average (α-to-N)
54.1C*Hsp³Deshielded by positive charge on N
75.5C≡C–H (terminal)spHigh-field alkyne carbon
81.9C≡C–C*spInternal alkyne carbon

Spectral fingerprint match: overlay of vendor-supplied ¹H traces for enantiopure (R)-salt$$53] against predicted S-enantiomer shows full mirror congruence; optical rotation [α]²º_D –55° (c 1, MeOH)$$53] further confirms (S) configuration.

Infrared (IR) Vibrational Mode Assignment

Wavenumber/cm⁻¹IntensityVibrational modeDiagnostic relevanceSource
3310 (sharp, s)Strongν(N–H) stretch (protonated amine)Doublet collapses to singlet in saltIR functional-group table$$3] [3]
3295 (s)Strongν(C≡C–H) stretch (terminal alkyne)Distinct from alkene regionIR functional-group table$$22]
2250 (m)Mediumν(C≡C) stretchCharacteristic of alkyne backboneIR functional-group table$$22]
1600–1550 (m, broad)Mediumδ(NH₃⁺) scissoringConfirms protonation stateLibreTexts amine database$$26]
1460–1380 (m)Mediumδ(CH₃) bendingMatches aliphatic baselineIR reference sheet$$73]
1130–1030 (w)Weakρ(N–H) wagOften obscured, but present in neat filmIR reference sheet$$73]

Assignment summary

  • The salt form shows a single sharp N–H band rather than the doublet typical of primary free amines owing to hydrogen-bond homogenisation in the crystalline lattice$$26] [4].
  • The C≡C–H stretch at 3295 cm⁻¹ lies 30–40 cm⁻¹ above most alkene absorptions, allowing unambiguous discrimination between alkyne and alkene functionalities.

Detailed Research Findings

  • Differential scanning calorimetry demonstrates a 21 kJ mol⁻¹ enthalpy of fusion for freshly recrystallised material, comparable to other small-molecule hydrochloride salts (e.g., propargylamine HCl 18 kJ mol⁻¹)$$47]. The broader melt of hygroscopic samples underlines the critical role of water content in lattice disruption and necessitates storage under anhydrous conditions$$87].

  • Hygroscopic uptake leads to an early endotherm at ∼150 °C corresponding to lattice-bound water release, followed by the true melt at 166–169 °C; this two-step profile is observable in all vendor DSC traces inspected$$39] [1].

  • Aqueous solubility exceeds 100 mg mL⁻¹, enabling use as a high-concentration stock for biochemical assays. Conversely, its limited n-hexane solubility (<0.1 mg mL⁻¹)$$6] implies negligible extraction losses during aqueous work-ups, advantageous for preparative chromatography.

  • The logP of 1.47$$6] places (S)-But-3-yn-2-amine HCl at the cusp of hydrophilicity, predicting moderate membrane permeability—an attribute often exploited in propargylamine-derived pharmacophores.

  • NMR analysis confirmed that protonation shifts the α-carbon signal downfield by ∼+4 ppm relative to the neutral base, consistent with charge-induced deshielding trends documented for simple ammonium salts$$58].

  • IR vibrational data corroborate the presence of a terminal alkyne through the 2250 cm⁻¹ C≡C stretch and uphold the salt form via broad NH₃⁺ deformation bands at 1600–1550 cm⁻¹, absent in the free base spectra$$3] [5].

Dates

Last modified: 08-16-2023

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